Ethyl 6-hydroxynicotinate
Overview
Description
Ethyl 6-hydroxynicotinate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
- Ethyl 6-hydroxynicotinate serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been used in the condensation process to synthesize ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, leading to the formation of new heterocyclic compounds like 2-phenyl-5, 6-dihydro-8H-pyrido[3, 2-d][1, 2]oxazin-5-one and its derivatives (Markova et al., 1970).
- This compound has been studied for its reactions in electrophilic processes, particularly its reactivity towards the insertion of a COOH group in the β-position of the hydroxypyridine ring, influencing its reactivity in electrophilic substitution reactions (Smirnov et al., 1976).
Enzymatic Reactions and Biological Synthesis
- The compound has been used in studies related to enzyme-catalyzed reactions, such as with 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5. This enzyme catalyzes the oxidative decarboxylation of 6-hydroxynicotinate, an important step in the synthesis of 2,5-dihydroxypyridine, a precursor for various chemical syntheses and applications in plant growth hormones, herbicides, and cancer therapy (Nakano et al., 1999).
- Research on l-6-Hydroxynicotine oxidase, a FAD-protein, has shown its capability to convert l-6-hydroxynicotinate to specific ketones, indicating its specificity and potential applications in biochemical processes (Decker & Dai, 1967).
Chemical Synthesis and Applications
- This compound has been utilized in synthetic studies on chemotherapeutics, particularly in the synthesis of phenyl-substituted 1,4-dihydro-4-oxonicotinic acid derivatives, indicating its relevance in the development of medicinal compounds (Kametani et al., 1977).
- The biosynthesis of L-6-Hydroxynicotine, a nicotine metabolic intermediate, was studied using this compound as a substrate in the fermentation process with Arthrobacter Z3, indicating its potential in producing biologically active substances (Wang Guang-chao, 2013).
Other Applications
- This compound has been researched in the context of luminescent zinc supramolecular networks, highlighting its potential in the field of materials science and luminescent materials (Song et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 6-hydroxynicotinate, also known as 6-Hydroxynicotinic Acid Ethyl Ester , primarily targets the enzyme 6-Hydroxynicotinate 3-Monooxygenase (NicC) . This enzyme is a Group A FAD-dependent monooxygenase involved in the degradation of nicotinic acid by aerobic bacteria .
Mode of Action
This compound interacts with its target, NicC, to undergo a decarboxylative hydroxylation reaction . This interaction involves a multistep process that includes 6-HNA binding, NADH binding and FAD reduction, and O2 binding with C4a-adduct formation, substrate hydroxylation, and FAD regeneration . The binding of 6-HNA is a two-step process that substantially increases the affinity of NicC for NADH and enables the formation of a charge-transfer-complex intermediate to enhance the rate of flavin reduction .
Biochemical Pathways
The action of this compound affects the biochemical pathway of nicotinic acid degradation . This degradation pathway, also known as the VPP pathway, involves the hydroxylation of metabolites in the pyridine ring or modification in the side chain with active groups . These modified metabolites can be used as precursors for the synthesis of important compounds in the pharmaceutical and agricultural industries .
Pharmacokinetics
The compound has a molecular weight of 167162 and a density of 1214g/cm3 . It has a boiling point of 347.5°C at 760 mmHg and a flash point of 164°C . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.
Result of Action
The action of this compound results in the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH . This process influences NAD biosynthesis and impacts the Bvg phase transition responses in Bordetella BvgAS-mediated virulence gene regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of aerobic bacteria is crucial for the degradation of nicotinic acid . Additionally, the oxidation of nicotine provides metabolites, reducing power (electrons), and energy (ATP) for anabolism . .
Biochemical Analysis
Biochemical Properties
Ethyl 6-hydroxynicotinate is involved in the degradation pathway of nicotinic acid in certain bacteria . It interacts with enzymes such as 6-hydroxynicotinate 3-monooxygenase , which catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine . This reaction is a part of the aerobic nicotinate degradation pathway .
Cellular Effects
Its parent compound, nicotinic acid, has complex physiological effects on humans, causing people to get addicted to tobacco and develop various smoking-related diseases . It is also an environmental concern when considering the smoke and the waste accumulation during tobacco consumption and manufacturing .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme 6-hydroxynicotinate 3-monooxygenase . This enzyme uses NADH in preference to NADPH as an electron donor . The reaction catalyzed by this enzyme is a part of the aerobic nicotinate degradation pathway .
Metabolic Pathways
This compound is involved in the aerobic nicotinate degradation pathway . This pathway is characterized by the conversion of nicotinic acid to 6-hydroxynicotinic acid, a reaction catalyzed by molybdenum cofactor-containing nicotinate hydroxylase enzymes .
Properties
IUPAC Name |
ethyl 6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h3-5H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNSXKLGLKOLQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304342 | |
Record name | Ethyl 6-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18617-50-0 | |
Record name | 18617-50-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 6-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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